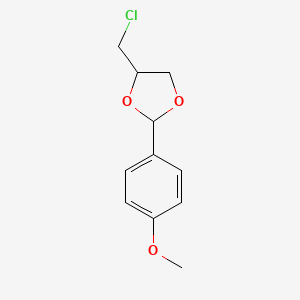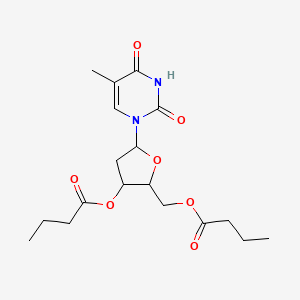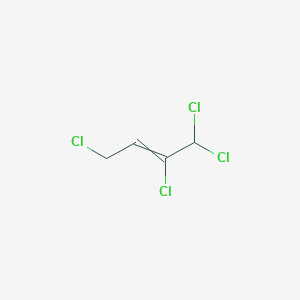
1,1,2,4-Tetrachlorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,4-Tetrachlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₄Cl₄. This compound is characterized by the presence of four chlorine atoms attached to a butene backbone. It is a colorless liquid at room temperature and is used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrachlorobut-2-ene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene, resulting in the formation of this compound. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation and other separation techniques to achieve the required purity levels for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,4-Tetrachlorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Addition Reactions: Hydrogenation can be performed using hydrogen gas and a metal catalyst like palladium or platinum.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as alcohols, amines, or ethers can be formed.
Addition Products: Hydrogenation results in the formation of 1,1,2,4-tetrachlorobutane.
Oxidation Products: Oxidation can lead to the formation of chlorinated carboxylic acids or ketones
Applications De Recherche Scientifique
1,1,2,4-Tetrachlorobut-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in studying substitution and addition reactions.
Biology: The compound can be used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1,2,4-tetrachlorobut-2-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins, DNA, and other biomolecules, potentially affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrachlorobutane: Similar in structure but with different reactivity due to the absence of a double bond.
1,1,2,3-Tetrachlorobut-2-ene: Another chlorinated butene with different substitution patterns.
1,1,2,4-Tetrachlorobutane: The fully saturated analog of 1,1,2,4-tetrachlorobut-2-ene.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
3574-42-3 |
|---|---|
Formule moléculaire |
C4H4Cl4 |
Poids moléculaire |
193.9 g/mol |
Nom IUPAC |
1,1,2,4-tetrachlorobut-2-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1,4H,2H2 |
Clé InChI |
JMHDKPDUQSVLSP-UHFFFAOYSA-N |
SMILES canonique |
C(C=C(C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



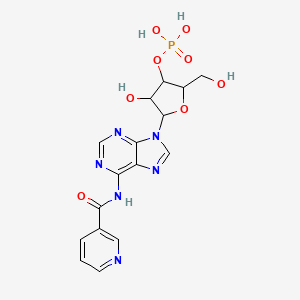
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)

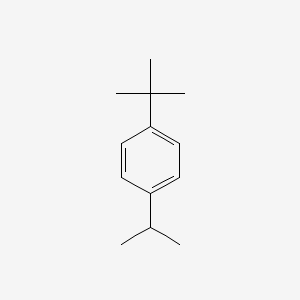
![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)

![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)

![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
